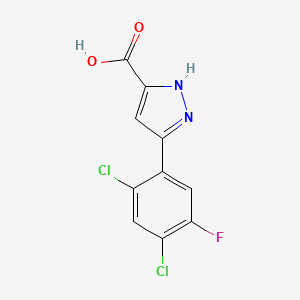

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4-dichloro-5-fluorophenyl bearing Mannich base was prepared from triazole Schiff bases by aminomethylation with formaldehyde and secondary/substituted primary amines .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,4-Dichloro-5-fluorophenylacetic acid, has been analyzed. The molecular formula of 2,4-Dichloro-5-fluorophenylacetic acid is C8H5Cl2FO2 .Applications De Recherche Scientifique

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which are known for their antibacterial properties . These bases are important precursors for the synthesis of bioactive compounds .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives, which have shown excellent antibacterial activity .

- Method : The synthesis involves various techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

- Field : Pharmacology

- Application : The compound is used in the synthesis of 7-arylidenetriazolothiadiazines, which have shown analgesic and antimicrobial properties .

- Method : The synthesis involves the reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : The synthesized compounds were tested for their analgesic and antimicrobial activities .

Antibacterial Activity

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

Analgesic and Antimicrobial Studies

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antifungal activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antifungal activity against various fungal strains such as Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, and Trichophyton mentagrophytes .

- Field : Chemical Monthly

- Application : The compound is used in the synthesis of arylidenetriazolothiazolidinones, which have shown excellent anti-inflammatory activity .

- Method : The synthesis involves a one-pot reaction of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-5-thiol with substituted benzaldehydes and monochloroacetic acid in the presence of acetic anhydride, acetic acid, and sodium acetate .

- Results : Compounds bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety showed excellent anti-inflammatory activity .

- Field : Academia

- Application : The compound is used in the synthesis of oxadiazoles, which have shown antimicrobial properties .

- Method : The synthesis involves the reaction of isatin and 2,4-dichloro-5-fluoroacetophenone under Pfitzinger conditions .

- Results : The synthesized compounds were tested for their antimicrobial activities .

Antifungal Activity

Anti-Inflammatory Activity

Antimicrobial Studies

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antimalarial activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antimalarial activity against various strains .

- Field : Bioorganic Chemistry

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antiviral activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antiviral activity against various viral strains .

- Field : Pharmacology

- Application : The compound is used in the synthesis of Schiff bases, which have shown significant antitumor/anticancer activity .

- Method : The synthesis involves the reaction of 4-aminoantipyrine with various aldehydes to form Schiff bases .

- Results : The synthesized Schiff bases showed significant antitumor/anticancer activity against various cancer cell lines .

Antimalarial Activity

Antiviral Activity

Antitumor/Anticancer Activity

Propriétés

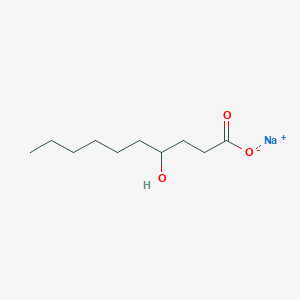

IUPAC Name |

3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN2O2/c11-5-2-6(12)7(13)1-4(5)8-3-9(10(16)17)15-14-8/h1-3H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJNJZXFNFHRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636036 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1119299-75-0 |

Source

|

| Record name | 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)